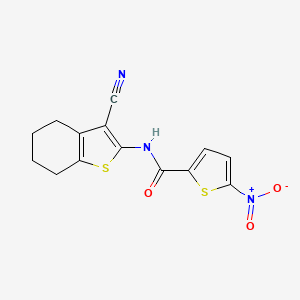
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H11N3O3S2 and its molecular weight is 333.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Synthesis Approaches
Research has demonstrated innovative synthetic strategies for creating derivatives of benzothiophene, which share structural similarities with the specified compound. For instance, a study by Kobayashi et al. (2006) focused on the synthesis of 4H-1,4-benzothiazine derivatives, highlighting methods for ring closure of electron-withdrawing group-stabilized (isocyanophenylthio)methyl anions, a process potentially relevant to synthesizing compounds like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide (Kobayashi et al., 2006).
Characterization and Antimicrobial Evaluation
The synthesis and antimicrobial properties of structurally complex carboxamides have been explored, indicating the broad utility of such compounds in developing bioactive molecules. Talupur et al. (2021) synthesized and evaluated 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides for antimicrobial activities, showcasing the potential of thiophene carboxamides in pharmaceutical applications (Talupur et al., 2021).
Azomethine Derivatives for Bioactive Compounds
A study by Chiriapkin et al. (2021) on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide presents a methodological and analytical approach to synthesizing compounds with predicted cytostatic, antitubercular, and anti-inflammatory activities. This research underscores the importance of structural analysis and synthesis optimization in the development of pharmacologically active compounds (Chiriapkin et al., 2021).
Isotopic Syntheses and Antitumor Agents
The work by Shinkwin and Threadgill (1996) on isotopically efficient syntheses of nitrothiophene-carboxamides, including a method for preparing [15N]-nitrothiophene-carboxamides, illustrates the compound's relevance in designing antitumor agents. This study highlights the synthetic versatility and potential therapeutic applications of nitrothiophene carboxamides (Shinkwin & Threadgill, 1996).
Electronic and Sensing Applications
The development of conjugated polymers incorporating cyano substituted benzothiadiazole units by Casey et al. (2015) demonstrates the use of such compounds in electronic applications. The introduction of strong electron-accepting groups, akin to those in this compound, can lead to materials with n-type behavior, useful in organic electronics and photovoltaics (Casey et al., 2015).
Mécanisme D'action
Target of Action
The primary target of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide is the Mitogen-activated protein kinase 10 (JNK3) . JNK3 is a member of the MAPK family, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target, JNK3, in a unique way. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of JNK3 . This interaction inhibits the kinase activity of JNK3, leading to changes in the downstream cellular processes controlled by this kinase .
Biochemical Pathways
The inhibition of JNK3 affects the MAPK signaling pathway. This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, controlling cellular activities such as gene expression, cell division, and cell death
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of JNK3, leading to alterations in the MAPK signaling pathway . This can result in changes in gene expression, cell division, and cell death . The exact molecular and cellular effects depend on the specific cellular context and require further investigation.
Propriétés
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c15-7-9-8-3-1-2-4-10(8)22-14(9)16-13(18)11-5-6-12(21-11)17(19)20/h5-6H,1-4H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFYLQLOIOWCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
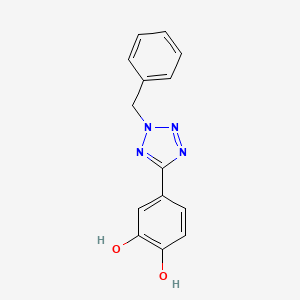
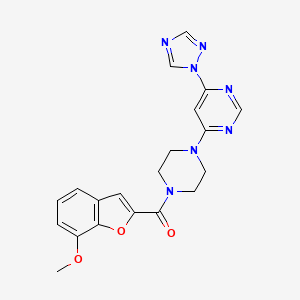
![1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2745399.png)
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2745401.png)
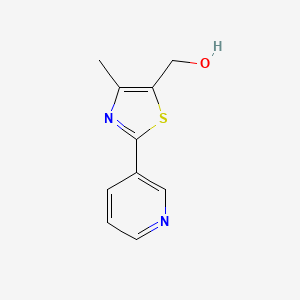
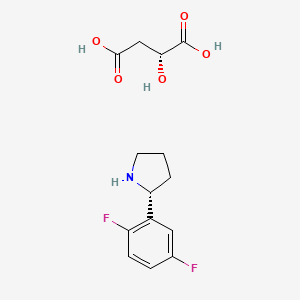
![[1-(Pyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/no-structure.png)
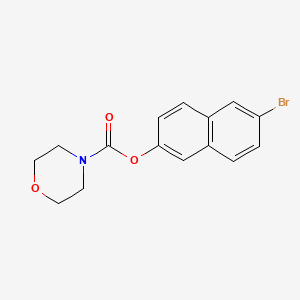
![(Z)-methyl 4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2745411.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2745414.png)
![5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2745416.png)

![{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745418.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide](/img/structure/B2745420.png)
